molecular formula C20H22ClN3O2 B4446038 5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide

5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide

Cat. No. B4446038
M. Wt: 371.9 g/mol
InChI Key: JXAMRWPFVVGLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide, also known as ACBCB, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to have various biochemical and physiological effects, which make it an interesting candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. Additionally, it has been shown to modulate the immune system by increasing the production of certain cytokines.
Biochemical and Physiological Effects:
5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties. It has also been shown to have a positive effect on the immune system by increasing the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide in lab experiments is its ability to modulate the immune system, making it a useful tool for studying immunotherapy. Additionally, its anti-inflammatory and anti-tumor properties make it a promising candidate for further investigation. However, one limitation of using 5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide in lab experiments is the lack of information on its potential side effects.

Future Directions

There are several future directions for the study of 5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide. One area of research could be focused on further investigating its immunomodulatory properties and its potential use in immunotherapy. Additionally, its anti-inflammatory and anti-tumor properties could be further explored for their potential therapeutic applications. Another area of research could focus on identifying potential side effects and developing strategies to mitigate them. Overall, the study of 5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide has the potential to lead to the development of new therapies for various diseases.

Scientific Research Applications

5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been shown to have a positive effect on the immune system, making it a promising candidate for immunotherapy.

properties

IUPAC Name

2-chloro-N-cyclohexyl-5-(phenylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c21-18-12-11-16(24-20(26)23-15-9-5-2-6-10-15)13-17(18)19(25)22-14-7-3-1-4-8-14/h2,5-6,9-14H,1,3-4,7-8H2,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAMRWPFVVGLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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